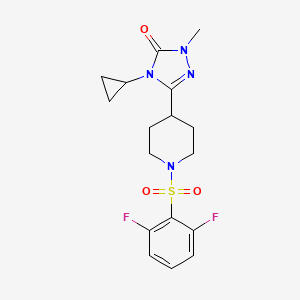

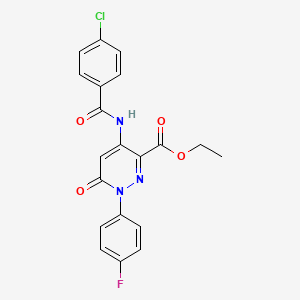

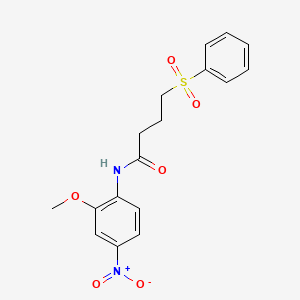

![molecular formula C16H18N4O B2904279 N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide CAS No. 2190644-40-5](/img/structure/B2904279.png)

N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide” is a complex organic compound. It contains a cyclohexane ring, which is a six-carbon cyclic molecule . The cyclohexane ring is saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms .

Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetic acid hydrazide, a type of cyanoacetohydrazide, has been used as a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds . It can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .Molecular Structure Analysis

While the exact molecular structure of “N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide” is not directly available, related compounds provide some insight. For instance, “N-[Cyano(cyclohexyl)methyl]-1-methyl-1H-benzimidazole-4-carboxamide” has a molecular formula of C17H20N4O, with an average mass of 296.367 Da .Chemical Reactions Analysis

Cyanoacetohydrazides, which could be involved in the synthesis of “N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide”, can react with various reactants. The carbon atom of the carbonyl group and the carbon atom of the nitrile function can be attacked by nucleophiles . Additionally, the carbon atom of the active methylene group and the nitrogen atoms of the hydrazine portion are liable to attack by electrophiles .properties

IUPAC Name |

N-[cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c17-10-14(11-6-2-1-3-7-11)18-16(21)15-12-8-4-5-9-13(12)19-20-15/h4-5,8-9,11,14H,1-3,6-7H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRDVNYQXWYIOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C#N)NC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

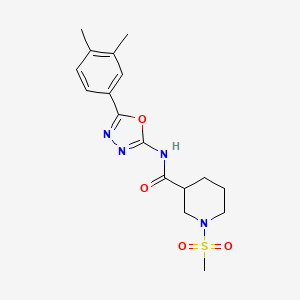

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2904199.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione](/img/no-structure.png)

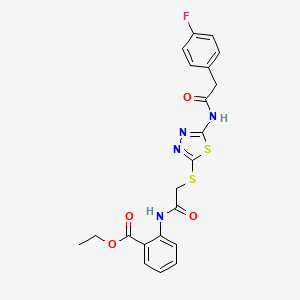

![[4-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2904213.png)

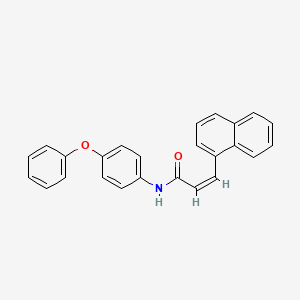

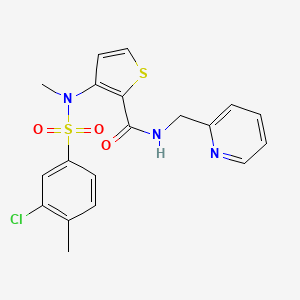

![(Z)-8-(pyridin-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2904217.png)